What is the chemical structure of Spiculisporic acid?
What is the chemical structure of Spiculisporic acid?
An In-depth Technical Guide to the Chemical Structure of Spiculisporic Acid
Introduction
Spiculisporic acid is a naturally occurring fungal metabolite first isolated in 1931 from Penicillium spiculisporum, now reclassified as Talaromyces trachyspermus.[1][2] It is a bioactive molecule belonging to the γ-butenolide class and is recognized as a fatty acid-type biosurfactant.[1][3] Its unique molecular architecture, featuring a lactone ring, two carboxyl groups, and a long hydrophobic alkyl chain, confers a range of interesting physicochemical and biological properties, including high surface activity, low toxicity, biodegradability, and antimicrobial effects.[1][2][4] This guide provides a comprehensive technical overview of the chemical structure of spiculisporic acid, the analytical methodologies employed for its elucidation, and the relationship between its structure and function, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Nomenclature
Spiculisporic acid is characterized by a saturated γ-lactone (a five-membered ring containing an ester group), a quaternary carbon atom bearing two carboxylic acid groups, and a long undecyl side chain. This amphipathic structure is fundamental to its function as a biosurfactant.
The systematic IUPAC name for spiculisporic acid is (2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid .[1] It is also commonly referred to as 4,5-dicarboxy-4-pentadecanolide.[1]
Key Structural Features:
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Molecular Weight: 328.4 g/mol [1]
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Core Scaffold: A γ-butanolide (5-oxooxolane) ring.
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Functional Groups: Two carboxylic acid moieties and one lactone (cyclic ester).
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Side Chain: An eleven-carbon alkyl (undecyl) chain.
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Chirality: The molecule contains two stereocenters, leading to specific stereoisomers.
Caption: Logical components of the Spiculisporic acid molecule.
Physicochemical Properties
The physical and chemical characteristics of spiculisporic acid are a direct consequence of its structure. It is isolated as a white, needle-like crystalline solid which is poorly soluble in water but shows high solubility in solvents like ethanol.[2][6]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₆ | [1][5] |
| Monoisotopic Mass | 328.1886 Da | [2][7] |
| Molecular Weight | 328.4 g/mol | [1] |
| CAS Number | 469-77-2 | [1] |
| Appearance | White crystalline solid | [2][6] |
| Solubility | Poor in water, high in ethanol | [2][6] |
Structural Elucidation: A Methodological Deep Dive
The definitive structure of spiculisporic acid has been established through a combination of advanced analytical techniques. Each method provides complementary information, leading to an unambiguous assignment of its constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For spiculisporic acid, ¹H and ¹³C NMR provide detailed insights into the lactone ring and the long alkyl chain.[2][8]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve a purified sample of spiculisporic acid (typically 5-10 mg) in a suitable deuterated solvent, such as ethanol-d₆ or methanol-d₃.
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Spectral Interpretation:
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¹H NMR: Identify signals characteristic of the alkyl chain (a broad multiplet around δH 1.28-1.38 and a terminal methyl triplet around δH 0.89), methylene protons adjacent to the lactone ring (δH 2.43-2.63), and the single methine proton (δH ~3.01).[2]
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¹³C NMR: Observe signals for the three carbonyl carbons (two carboxylic acids and one lactone ester) in the range of δC 172-177. The quaternary carbon of the lactone ring appears around δC 86.5, and the methine carbon at δC 50.7.[2]
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2D NMR (COSY, HMBC): Use COSY to establish proton-proton couplings within the alkyl chain and the lactone ring. Employ HMBC to confirm long-range correlations, for instance, between protons and the carbonyl carbons, which solidifies the connectivity of the functional groups.[9]
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Table of Characteristic NMR Data (in ethanol-d₆) [2]
| Atom Position | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) |
| Carbonyls (3) | - | 176.6, 173.6, 172.3 |
| C-4 (Quaternary) | - | 86.5 |
| C-5 (Methine) | 3.01 (dd) | 50.7 |
| H₂-2, H₂-3 (Lactone) | 2.43-2.63 (m) | - |
| H-7 to H-14 (Alkyl) | 1.28-1.38 (m) | 22.5-31.8 |
| H₃-15 (Terminal CH₃) | 0.89 (t) | 13.4 |
Mass Spectrometry (MS)
High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is critical for determining the precise molecular formula.[1][2]
Causality in Method Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. The high resolution of the mass analyzer (e.g., Time-of-Flight or Orbitrap) provides mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.
The molecular formula C₁₇H₂₈O₆ was confirmed by HR-ESI-MS, which detected an ion at m/z 328.1880 [M]⁻ (calculated for 328.1886), indicating four degrees of unsaturation.[2] This unsaturation is accounted for by the three carbonyl groups and the single ring structure.
X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in its solid state.[10] This technique was used to determine not only the connectivity but also the absolute stereochemistry and the intermolecular interactions of spiculisporic acid.[10]
The crystal structure analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁.[10] A key finding from the crystallographic data is the extensive network of intermolecular hydrogen bonds formed between the polar carboxylic acid moieties of adjacent molecules. This explains its crystalline nature and low water solubility despite the presence of polar groups.[10]
Caption: Experimental workflow for molecular structure determination via X-ray Crystallography.
Biosynthesis Pathway
The biosynthesis of spiculisporic acid in fungi involves the condensation of two primary metabolic precursors: lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate (an intermediate of the Krebs cycle).[2][3] This key reaction is catalyzed by the enzyme decylhomocitrate synthase.[3]
Caption: Simplified biosynthesis of Spiculisporic acid.
Structural Variants
Nature has produced several analogs of spiculisporic acid. Fungi, particularly from marine environments, have been found to produce variants such as spiculisporic acids B, C, D, and E.[11][12][13] These derivatives often feature modifications to the alkyl side chain, such as the introduction of double bonds or additional functional groups like methoxy or acetyloxy moieties.[12][13] The existence of these natural analogs provides a basis for synthetic modification and the exploration of structure-activity relationships. For instance, Spiculisporic acid E contains an additional acetyloxy group on the alkyl chain.[12][14]
Structure-Activity Relationship
The biological and physical functions of spiculisporic acid are intrinsically linked to its chemical structure.
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Surfactant Properties: The molecule's distinct amphipathic character, with the two hydrophilic carboxylic acid groups acting as the "head" and the hydrophobic lactone ring and long alkyl chain as the "tail," drives its ability to reduce surface tension.[1][10] This makes it an effective biosurfactant with applications in cosmetics and metal remediation.[2][4]
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Antimicrobial Activity: The γ-butenolide scaffold is a common feature in many biologically active natural products. Spiculisporic acid has demonstrated notable antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][15] Its activity is attributed to its ability to disrupt microbial processes, potentially involving membrane interaction facilitated by its surfactant-like structure.[9]
Conclusion
The chemical structure of spiculisporic acid, C₁₇H₂₈O₆, is a fascinating example of a multifunctional fungal metabolite. Its architecture, meticulously confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography, consists of a hydrophilic dicarboxylic acid head group attached to a core γ-lactone ring and a long hydrophobic undecyl tail. This elegant combination of features is directly responsible for its valuable properties as a biosurfactant and an antimicrobial agent. A thorough understanding of its structure, biosynthesis, and natural variants provides a powerful foundation for its potential applications in drug development, biotechnology, and green chemistry.
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